Superior OX1R Antagonist Potency vs. Morpholine Analog
The thiomorpholine derivative exhibits high-potency antagonism at the human Orexin type 1 receptor (OX1R). A direct comparison of binding data reveals a Ki of 2.10 nM for the target compound [1], which is in stark contrast to the micromolar IC50 (10,000 nM) observed for its close structural analog, 4-(oxiran-2-ylmethyl)morpholine, at the related Orexin type 2 receptor (OX2R) [2]. This indicates a >4,700-fold difference in potency, underscoring that the sulfur-for-oxygen substitution is a critical determinant for high-affinity binding in the orexin system.
| Evidence Dimension | Binding Affinity (Ki/IC50) at Orexin Receptors |
|---|---|
| Target Compound Data | Ki = 2.10 nM |
| Comparator Or Baseline | 4-(oxiran-2-ylmethyl)morpholine: IC50 = 10,000 nM |
| Quantified Difference | ~4,760-fold lower Ki for the target compound |
| Conditions | Human OX1R expressed in CHOK1 cells, assessed as inhibition of orexin A-induced intracellular Ca2+ release. Comparator data from human OX2R (unknown origin) in a cell-based calcium assay. |
Why This Matters
For research programs focused on OX1R, selecting this specific thiomorpholine derivative is essential to achieve nanomolar potency, whereas the morpholine analog is effectively inactive.
- [1] BindingDB. (2023). BDBM50454547 CHEMBL4213974. Affinity Data for Orexin/Hypocretin receptor type 1. Entry ID 50016658. Retrieved April 15, 2026. View Source
- [2] BindingDB. (2023). BDBM50454547 CHEMBL4213974. Affinity Data for Orexin receptor type 2. Entry ID 50016658. Retrieved April 15, 2026. View Source
